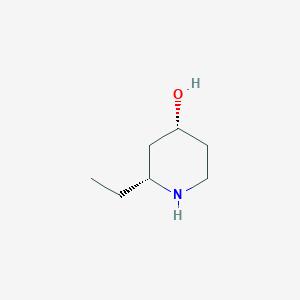
3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid typically involves the condensation of glyoxal with ammonia, followed by subsequent reactions to introduce the propanoic acid group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the imidazole ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of metabolic enzymes, leading to altered biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Uniqueness: 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propanoic acid group allows for additional functionalization, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-(3-methyl-2-oxo-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-5(2-3-6(10)11)4-8-7(9)12/h4H,2-3H2,1H3,(H,8,12)(H,10,11) |
InChI-Schlüssel |
BZAVLEWEHZHODM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CNC1=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)










